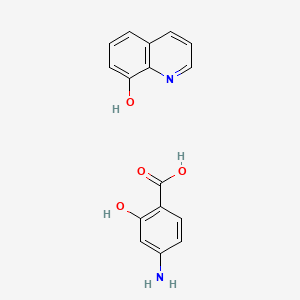

4-Aminosalicylic acid oxine

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

52224-16-5 |

|---|---|

Molekularformel |

C16H14N2O4 |

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

4-amino-2-hydroxybenzoic acid;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.C7H7NO3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-4-1-2-5(7(10)11)6(9)3-4/h1-6,11H;1-3,9H,8H2,(H,10,11) |

InChI-Schlüssel |

RIPPGKZZRBEIGA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=C(C=C1N)O)C(=O)O |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=C(C=C1N)O)C(=O)O |

Andere CAS-Nummern |

52224-16-5 |

Synonyme |

4-aminosalicylic acid oxine p-aminosalicylic acid - oxyquinoline p-aminosalicylic acid oxine p-aminosalicylic acid, oxyquinoline drug combination para-aminosalicylic acid oxine |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Aminosalicylic Acid Oxime Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the conformational structure of 4-Aminosalicylic acid (4-ASA) and its derivatives.

In the FTIR spectrum of free 4-aminosalicylic acid, characteristic bands are observed that correspond to its various functional groups. researchgate.net The N-H asymmetric and symmetric stretching modes of the amino group typically appear as two distinct bands. researchgate.net For instance, in one study, these were found at 3490 and 3381 cm⁻¹. researchgate.net The presence of the hydroxyl (OH) group and the carboxyl group also gives rise to specific vibrational bands. nih.gov

The formation of derivatives or complexes with 4-ASA leads to noticeable shifts in these vibrational frequencies, providing evidence of chemical bonding and structural changes. For example, in metal complexes of para-aminosalicylic acid (PAS), the N-H stretching vibration is observed around 3387 cm⁻¹, and this band often broadens in the complexes, indicating coordination. researchgate.net The characteristic absorption band for the carboxylate group (COO⁻) is seen at 1645 cm⁻¹ in the free ligand. researchgate.net Changes in the positions and intensities of the bands associated with the phenolic OH and carboxylic acid groups upon complexation suggest their involvement in bonding with the metal ion. researchgate.netorientjchem.org

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the skeletal structure of molecules. In the analysis of 4-aminosalicylic acid sodium salt dihydrate, both FT-IR and FT-Raman spectra were used to identify the vibrational bands of the NH₂, OH, and carboxyl groups, as well as the benzene (B151609) ring. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) has been shown to enhance certain bands, such as those related to in-plane bending of the carboxyl group, indicating its interaction with the substrate surface. nih.gov

The table below summarizes key FTIR spectral data for 4-Aminosalicylic acid and its derivatives from various studies.

| Functional Group | Vibrational Mode | Free 4-ASA (cm⁻¹) ** | 4-ASA Derivatives/Complexes (cm⁻¹) ** | Reference |

| Amino (NH₂) | Asymmetric Stretch | 3490 | - | researchgate.net |

| Amino (NH₂) | Symmetric Stretch | 3381 | 3387 (broadened) | researchgate.netresearchgate.net |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1645 | Shifts observed | researchgate.net |

| Phenolic (OH) | Stretch | - | Shifts observed | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular architecture of 4-Aminosalicylic acid oxime and its derivatives. Through ¹H, ¹³C, and various 2D NMR techniques, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For 4-aminosalicylic acid, the aromatic protons typically appear in the range of 6.0 to 7.5 ppm in DMSO-d₆. chemicalbook.com Specific assignments show signals at approximately 7.46 ppm, 6.12 ppm, and 6.01 ppm. chemicalbook.com In derivatives, such as fluoroquinolone derivatives of p-aminosalicylic acid, the ¹H NMR spectra reveal characteristic signals for the different protons, including those on the aromatic rings and the attached side chains. google.com For example, in one such derivative, a singlet for a proton is observed at 12.63 ppm, while doublets appear at 8.04 ppm and 7.74 ppm. google.com

¹³C NMR spectroscopy is used to identify the carbon framework of a molecule. In derivatives of 4-aminosalicylic acid, the carbon signals provide confirmation of the molecular structure. For instance, in a fluoroquinolone derivative, carbon signals were observed at 175.08, 171.91, and 170.56 ppm, corresponding to the various carbonyl and carboxyl carbons in the molecule. google.com The aromatic carbons also show distinct signals that can be assigned to specific positions on the benzene ring.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY helps in identifying coupled protons, while HSQC correlates protons with their directly attached carbons. These techniques are invaluable for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives.

The following table presents representative ¹H and ¹³C NMR data for 4-Aminosalicylic acid and its derivatives.

| Compound/Derivative | Technique | Key Chemical Shifts (ppm) | Reference |

| 4-Aminosalicylic acid | ¹H NMR (DMSO-d₆) | 7.46 (d), 6.12 (d), 6.01 (s) | chemicalbook.com |

| Fluoroquinolone derivative | ¹H NMR (DMSO-d₆) | 12.63 (s), 10.65 (s), 8.91 (s), 8.04 (d), 7.74 (d) | google.com |

| Fluoroquinolone derivative | ¹³C NMR (DMSO-d₆) | 175.08, 171.91, 170.56, 169.56, 163.21 | google.com |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of 4-Aminosalicylic acid oxime and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For 4-aminosalicylic acid, the mass of the molecular ion is 153. chemicalbook.com In the study of its derivatives, such as fluoroquinolone derivatives, HRMS is used to confirm the successful synthesis of the target compounds. For example, for a specific derivative with the formula C₂₇H₂₈FN₅O₈, the calculated mass for the protonated molecule [M+H]⁺ was 570.1995, and the found mass was 570.2003, which is a very close match. google.com Similarly, for another derivative with the formula C₂₉H₂₉FN₄O₈, the calculated [M+H]⁺ was 581.2042 and the found value was 581.2050. google.com

The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce how the molecule breaks apart upon ionization. This information helps to confirm the connectivity of the different structural units within the molecule. For instance, in a study of dihydroartemisinin (B1670584) derivatives of p-aminosalicylic acid, LC-MS was used to confirm the structures of the synthesized compounds. google.com

The table below provides examples of molecular weight confirmation using high-resolution mass spectrometry for derivatives of 4-Aminosalicylic acid.

| Derivative Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| C₂₇H₂₈FN₅O₈ | [M+H]⁺ | 570.1995 | 570.2003 | google.com |

| C₂₉H₂₉FN₄O₈ | [M+H]⁺ | 581.2042 | 581.2050 | google.com |

| C₃₂H₃₅FN₄O₉ | [M+H]⁺ | 639.2461 | 639.2456 | google.com |

| C₂₉H₃₀F₂N₄O₈ | [M+H]⁺ | 601.2104 | 601.2097 | google.com |

Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Characterization and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to characterize the chromophoric systems and investigate the electronic transitions in 4-Aminosalicylic acid oxime and its derivatives. These techniques provide insights into the electronic structure and photophysical properties of the compounds.

The UV-Vis spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to the promotion of electrons from lower to higher energy orbitals. For azo dyes derived from salicylic (B10762653) acid, the maximum absorption wavelengths (λmax) are typically observed in the UV and visible regions. For example, one such derivative exhibited λmax values at 226 nm and 355.5 nm in dichloromethane (B109758) (DCM). lmaleidykla.lt Another derivative showed λmax at 224 nm and 356.5 nm. lmaleidykla.lt These absorptions are characteristic of the electronic transitions within the chromophoric parts of the molecules, which include the aromatic rings and the azo group.

The following table summarizes the electronic absorption data for some derivatives of salicylic acid.

| Derivative | Solvent | λmax (nm) | Reference |

| Azo dye derivative 1 | DCM | 226, 355.5 | lmaleidykla.lt |

| Azo dye derivative 2 | DCM | 224, 356.5 | lmaleidykla.lt |

| Azo dye derivative 3 | DCM | 224, 355 | lmaleidykla.lt |

Morphological Analysis Techniques (e.g., Scanning Electron Microscopy) for Polymeric and Crystalline Forms

Morphological analysis techniques, such as Scanning Electron Microscopy (SEM), are utilized to visualize the surface topography and morphology of polymeric and crystalline forms of 4-Aminosalicylic acid oxime and its derivatives.

In a study on nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine, Transmission Electron Microscopy (TEM), a technique similar to SEM, was used to examine the morphology of the cocrystals. mdpi.com It was found that the preparation method significantly influenced the crystal habit and morphology. mdpi.com High-pressure homogenization (HPH) resulted in needle-shaped cocrystals, while high-power ultrasound produced cocrystals with varied morphologies. mdpi.com The ability to control the morphology is important as it can affect properties such as dissolution rate. mdpi.com

Another study involving the synthesis of Cu₃Si nanowires used high-resolution microscopy to characterize the well-defined facets of the grown nanowires. In the context of 4-aminosalicylic acid, investigations into the crystal forms of its solvates and molecular salts with compounds like dioxane, morpholine, and piperazine (B1678402) involved characterization by techniques including scanning electron microscopy to determine particle size and crystal morphology. acs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis) for Investigating Thermal Behavior and Decomposition Pathways of Derivatives and Complexes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for investigating the thermal stability and decomposition pathways of 4-Aminosalicylic acid oxime derivatives and their complexes.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the material. In the study of metal complexes of para-aminosalicylic acid (PAS), TGA was used to investigate their thermal decomposition properties. researchgate.netorientjchem.org The analysis of these complexes often reveals a multi-step decomposition process. For instance, the initial weight loss may correspond to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. acs.org

Differential Scanning Calorimetry (DSC), a technique related to DTA, measures the heat flow into or out of a sample as it is heated or cooled. DSC thermograms can show endothermic peaks corresponding to melting or dehydration, and exothermic peaks related to decomposition. For different polymorphic forms of compounds related to 4-aminosalicylic acid, DSC has been used to characterize their thermal behavior. google.com

The thermal stability of various crystal forms of 4-aminosalicylic acid, including solvates and molecular salts, has been evaluated using TGA and DSC, providing insights into their solid-state properties. acs.org

Diffraction Studies for Crystalline Structure Determination (e.g., Powder X-ray Diffraction, Single-Crystal X-ray Diffraction)

Diffraction studies, particularly Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SC-XRD), are the definitive methods for determining the crystalline structure of 4-Aminosalicylic acid oxime and its derivatives.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed three-dimensional atomic arrangement within a crystal. The crystal structures of cocrystals of 4-aminosalicylic acid with isonicotinamide (B137802) and a methanol (B129727) solvate with caffeine (B1668208) have been determined using SC-XRD. ebi.ac.uk This technique has also been used to characterize various solid products of 4-aminosalicylic acid, including its solvates and molecular salts with dioxane, morpholine, and piperazine. acs.org

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and can be used to distinguish between different polymorphic forms. In a study of nano-sized cocrystals of 4-aminosalicylic acid and sulfamethazine, PXRD was used to determine the polymorphic form of the produced cocrystals. mdpi.com The results showed that both preparation methods (high-pressure homogenization and high-power ultrasound) resulted in the formation of cocrystal form I, which is known to be the thermodynamically more stable form in aqueous solution. mdpi.com The PXRD patterns of different polymorphic forms of ammonium (B1175870) 4-aminosalicylate salt were also used for their characterization. acs.org

The following table summarizes the findings from diffraction studies on 4-Aminosalicylic acid derivatives.

| Compound/Derivative | Technique | Key Findings | Reference |

| 4-ASA–SMT cocrystals | PXRD | Formation of thermodynamically stable form I, Triclinic, P-1. | mdpi.com |

| 4-ASA with dioxane, morpholine, and piperazine | SC-XRD | Characterization of new crystal forms (a solvate and three molecular salts). | acs.org |

| Ammonium 4-aminosalicylate salt | SC-XRD, PXRD | Identification and characterization of three polymorphic forms. | acs.org |

| 4-ASA with isonicotinamide and caffeine | SC-XRD | Determination of cocrystal structures. | ebi.ac.uk |

Coordination Chemistry and Metal Complexation of 4 Aminosalicylic Acid and Its Oxime Ligands

Chelation Behavior and Ligand Properties of 4-Aminosalicylic Acid with Diverse Metal Ions (e.g., Transition Metals, Lanthanides)

4-Aminosalicylic acid (4-ASA) is a versatile ligand capable of coordinating with a variety of metal ions, including transition metals and lanthanides. Its chelation behavior is primarily dictated by the presence of the carboxylate, hydroxyl, and amino functional groups. orientjchem.orgrsc.org Studies have shown that 4-ASA can act as a bidentate ligand, coordinating through the oxygen atoms of the carboxylate and phenolic hydroxyl groups. orientjchem.orgresearchgate.net This mode of coordination is common in complexes with transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org The involvement of the phenolic oxygen and the carboxylate group in chelation has been confirmed by spectroscopic techniques like IR and NMR. orientjchem.org In some instances, the amino group may also participate in coordination, leading to different structural arrangements.

The complexation of 4-ASA is not limited to transition metals. It also forms stable chelates with lanthanide ions such as La(III), Pr(III), Nd(III), Eu(III), and Tb(III). ijsr.net Thermal analysis of these lanthanide complexes indicates they are thermally stable, with decomposition often occurring above 500 °C. ijsr.net The initial weight loss in the thermogravimetric analysis (TGA) of these complexes is typically attributed to the loss of water molecules, suggesting their presence in the coordination sphere or as lattice water. ijsr.net

The nature of the metal ion and the reaction conditions can influence the stoichiometry and coordination geometry of the resulting complexes. For example, with some transition metals, 4-ASA forms complexes with a 2:1 ligand-to-metal ratio, resulting in octahedral geometries. orientjchem.org In contrast, mechanochemical synthesis has been shown to produce an anhydrous silver complex with 4-aminosalicylic acid, whereas solution-based synthesis yields a hydrated form. mdpi.com

The interaction between 4-ASA and metal ions can also be influenced by the presence of other ligands, leading to the formation of mixed-ligand complexes. For instance, in the presence of diamine ligands, 4-ASA can coordinate to Cu(II) ions in a monodentate fashion through its deprotonated carboxylate group, while the diamine acts as a bidentate ligand. researchgate.net

Synthesis and Characterization of Metal Complexes Formed with 4-Aminosalicylic Acid Oxime Ligands

The synthesis of metal complexes with ligands derived from 4-aminosalicylic acid, including its oxime derivatives, often involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. sphinxsai.comscholaris.ca For example, Schiff base ligands can be synthesized through the condensation reaction of 4-aminosalicylic acid with various aldehydes, such as salicylaldehyde (B1680747) or o-vanillin. scholaris.cagrafiati.com Subsequent reaction of these Schiff bases with metal acetates or chlorides yields the corresponding metal complexes. scholaris.ca

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques. Elemental analysis is crucial for determining the stoichiometry of the complexes, often revealing 1:1 or 1:2 metal-to-ligand ratios. researchgate.netresearchgate.net Infrared (IR) spectroscopy is instrumental in identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O (carboxylate), O-H (hydroxyl), and C=N (azomethine) groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. asianpubs.orgajrconline.org For instance, the disappearance of the phenolic proton peak in the ¹H NMR spectrum of a Zn(II) complex of 4-ASA confirms the deprotonation and coordination of the phenolic oxygen. orientjchem.org

Other characterization techniques include:

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in deducing the coordination geometry. orientjchem.org

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which in turn helps in ascertaining the geometry and the spin state of the central metal ion. orientjchem.orgasianpubs.org

Molar Conductivity Measurements: These are used to determine the electrolytic or non-electrolytic nature of the complexes in solution. ajrconline.orgresearchgate.net

Thermal Analysis (TGA/DTA): This provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netijsr.net

Investigation of Metal-Ligand Bonding Modes, Stoichiometry, and Coordination Geometries in Complexes

The investigation into the bonding modes, stoichiometry, and coordination geometries of metal complexes with 4-aminosalicylic acid and its derivatives reveals a rich diversity. As previously mentioned, 4-ASA typically acts as a bidentate OO-donor ligand, coordinating through the carboxylate and phenolic oxygen atoms. orientjchem.orgresearchgate.net This coordination mode leads to the formation of stable chelate rings.

The stoichiometry of the complexes is frequently found to be either 1:1 or 1:2 (metal:ligand). For instance, studies on transition metal complexes of 4-ASA have proposed a 2:1 ligand-to-metal ratio, leading to octahedral geometries. orientjchem.org In other cases, such as with Schiff base derivatives, 1:1 metal-ligand stoichiometry has been observed. researchgate.netresearchgate.net The specific stoichiometry can be influenced by factors such as the nature of the metal ion, the ligand, and the synthesis conditions.

The coordination geometry around the central metal ion is a key feature of these complexes and is determined by a combination of factors, including the coordination number of the metal, the nature of the ligand, and steric effects. Common geometries observed for transition metal complexes of 4-ASA and its derivatives include:

Octahedral: This geometry is frequently observed for transition metal complexes with a 1:2 metal-to-ligand ratio, where the ligand acts as a bidentate donor. orientjchem.orgasianpubs.org The remaining coordination sites may be occupied by solvent molecules, such as water. asianpubs.org

Distorted Octahedral: In some cases, particularly with Cu(II), the octahedral geometry can be distorted due to the Jahn-Teller effect. orientjchem.org

Square-Planar: This geometry has been reported for some Ni(II) and Cu(II) complexes. researchgate.net

Tetrahedral: Tetrahedral geometries have been suggested for some Zn(II) and Cd(II) complexes. orientjchem.org

The coordination environment can be further elucidated by spectroscopic and magnetic data. For example, the electronic spectra of Ni(II) complexes often show characteristic bands that are indicative of an octahedral geometry. orientjchem.org Similarly, the magnetic moments of high-spin Mn(II), Fe(II), Co(II), and Ni(II) complexes are consistent with octahedral coordination. orientjchem.org

Magnetic Properties and Electronic Structure of 4-Aminosalicylic Acid Metal Complexes

The magnetic properties and electronic structure of metal complexes containing 4-aminosalicylic acid are intrinsically linked to the identity of the central metal ion and the coordination environment. Magnetic susceptibility measurements at room temperature are a primary tool for elucidating these characteristics.

For transition metal complexes of 4-ASA, the magnetic moment values often indicate the spin state and the geometry of the complex. For example, complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) with 4-ASA have been reported to exhibit magnetic moments consistent with high-spin octahedral geometries. orientjchem.org The paramagnetism in these complexes arises from the presence of unpaired d-electrons in the metal ion. In contrast, Zn(II) complexes are typically diamagnetic, as Zn(II) has a completely filled d-orbital. asianpubs.org

The electronic spectra (UV-Vis) of these complexes provide further insight into their electronic structure and coordination geometry. The spectra typically show bands arising from π → π* and n → π* transitions within the ligand, which are often shifted upon coordination to the metal ion. orientjchem.org More importantly, d-d electronic transitions of the metal ion can be observed in the visible region. The position and number of these d-d bands are characteristic of the metal ion's oxidation state and its coordination geometry. For instance:

Ni(II) complexes in an octahedral field often display two absorption bands corresponding to the ³A₂g(F) → ³T₂g(F) and ³A₂g(F) → ³T₁g(F) transitions. orientjchem.org

Cu(II) complexes in a distorted octahedral geometry typically show a broad band assigned to the ²Eg → ²T₂g transition. orientjchem.org

Electrochemical Behavior of 4-Aminosalicylic Acid Oxime Metal Complexes

The electrochemical behavior of metal complexes, including those with 4-aminosalicylic acid oxime ligands, provides valuable information about their redox properties and the stability of different oxidation states of the central metal ion. Techniques like cyclic voltammetry are employed to study the oxidation and reduction processes of these complexes.

Studies on related Schiff base complexes have shown that the metal center can undergo reversible or quasi-reversible redox processes. indianjournal.net The redox potentials are influenced by the nature of the ligand, the coordination geometry, and the solvent system used. For instance, the electron-donating or electron-withdrawing nature of substituents on the ligand can shift the redox potentials to more negative or positive values, respectively.

The electrochemical behavior is also linked to the potential applications of these complexes. For example, the ability of a complex to be stabilized in different oxidation states is relevant to its potential catalytic activity, including in processes like the dismutation of superoxide (B77818) radicals. indianjournal.net The geometry of the complex can also play a role, as changes in coordination geometry may be necessary to facilitate the catalytic cycle. indianjournal.net While specific data on the electrochemical behavior of 4-aminosalicylic acid oxime complexes is not extensively detailed in the provided search results, the principles observed for similar Schiff base complexes are applicable. The presence of the oxime group, with its own redox activity, could introduce additional complexity and interesting electrochemical features to these systems.

Theoretical and Computational Chemistry Studies on 4 Aminosalicylic Acid Oxime and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule. nih.govgrowingscience.com These methods are used to predict the electronic structure, stability, and reactivity of 4-Aminosalicylic acid oxime and its analogues.

Electronic Structure and Stability: DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net For instance, a study on a para-aminosalicylic acid complex showed that a high energy gap in a water solvent suggests high chemical stability and low reactivity. researchgate.net For 4-Aminosalicylic acid oxime, the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the oxime (=N-OH) group, would significantly influence the electronic landscape of the aromatic ring. DFT calculations would likely show a smaller HOMO-LUMO gap compared to its unsubstituted analogue, salicylaldoxime (B1680748), suggesting increased reactivity.

Reactivity Predictions: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov These include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These parameters help in understanding how the molecule will interact with other chemical species. For example, in studies of salicylaldoxime derivatives, DFT calculations have been used to understand the mechanism of reactivation of inhibited enzymes. nih.govrsc.orgresearchgate.net Similar calculations on 4-Aminosalicylic acid oxime would elucidate its nucleophilic and electrophilic sites, predicting its behavior in biological systems or chemical reactions.

Table 1: Representative Global Reactivity Descriptors (Illustrative) This table is illustrative, based on typical values for similar aromatic compounds, as direct data for 4-Aminosalicylic acid oxime is not available.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 | E(LUMO) - E(HOMO); indicates chemical stability and reactivity. |

| Chemical Potential (μ) | -3.5 | (E(HOMO)+E(LUMO))/2; indicates the escaping tendency of electrons. |

| Hardness (η) | 2.3 | (E(LUMO)-E(HOMO))/2; measures resistance to change in electron distribution. |

| Electrophilicity (ω) | 2.68 | μ²/2η; quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity. Conformational analysis identifies the most stable arrangements of atoms in a molecule and the energy barriers between them.

Computational methods can map the potential energy surface of the molecule by rotating key single bonds (e.g., the C-C bond connecting the oxime group to the ring) to identify low-energy conformers. An analysis of non-valent interactions in salicylaldoxime crystals using Voronoi-Dirichlet polyhedra has demonstrated that each conformational polymorph has a unique set of intramolecular and intermolecular interactions. osti.gov Such detailed analysis for 4-Aminosalicylic acid oxime would reveal its conformational landscape, which is essential for understanding its interaction with molecular targets.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Bands)

Computational chemistry allows for the prediction of various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Predicting NMR chemical shifts using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice for structural elucidation. mdpi.comnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comnrel.gov For 4-Aminosalicylic acid oxime, theoretical calculations would predict the 1H and 13C chemical shifts. These predicted values, when compared to experimental spectra, can confirm the proposed structure and help assign specific resonances, especially for the aromatic protons and carbons whose shifts are sensitive to the electronic effects of the three different substituents. For example, experimental ¹H NMR data for a salicylaldoxime derivative in CDCl₃ showed distinct peaks for the aromatic and oxime protons. nih.govrsc.org

UV-Vis Absorption Bands: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For 4-Aminosalicylic acid oxime, TD-DFT calculations would likely predict several absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The positions of these bands would be modulated by the auxochromic -OH and -NH2 groups and the chromophoric oxime group.

Molecular Docking Simulations to Investigate Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. bohrium.comsphinxsai.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

In the context of 4-Aminosalicylic acid oxime, docking studies would be performed to investigate its binding affinity and mode of interaction with potential biological targets. Given that the parent compound, 4-aminosalicylic acid, is an antitubercular agent, a likely target for docking simulations would be enzymes from the Mycobacterium tuberculosis folate biosynthesis pathway. nih.gov Docking simulations of salicylaldoxime derivatives have been successfully used to study their potential as acetylcholinesterase reactivators. nih.govrsc.orgresearchgate.net

The simulation would place the 4-Aminosalicylic acid oxime molecule into the active site of the target enzyme and score the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and conformational energy. The results would highlight key amino acid residues involved in the binding and reveal how the different functional groups of the ligand contribute to the interaction. For example, the hydroxyl and amino groups are excellent hydrogen bond donors and acceptors, and the docking simulation would identify their specific interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Approaches

QSAR and SAR are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov SAR provides qualitative relationships, while QSAR develops mathematical models for a quantitative prediction of activity.

SAR Analysis: For a series of 4-Aminosalicylic acid oxime analogues, a SAR study would involve systematically modifying the structure (e.g., changing substituents on the aromatic ring, altering the oxime geometry) and observing the effect on a specific biological activity. This helps to identify the key structural features, or pharmacophore, required for activity.

QSAR Modeling: A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. A statistical model (e.g., multiple linear regression, partial least squares) is then built to relate these descriptors to the observed biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. QSAR models have been successfully developed for thiazolidinyl analogues to predict their anti-inflammatory activity. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies (Illustrative) This table presents examples of descriptors that would be calculated for a QSAR study of 4-Aminosalicylic acid oxime analogues.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Electron distribution, polar interactions, reactivity. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

Investigation of Solvent Effects on Molecular Properties, Energetics, and Reaction Pathways

Chemical reactions and biological processes almost always occur in a solvent. The solvent can significantly influence the structure, stability, and reactivity of a solute molecule through various interactions. numberanalytics.com Computational models are used to simulate these effects.

Implicit vs. Explicit Solvent Models: There are two main approaches to modeling solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This method is computationally efficient and good for capturing bulk electrostatic effects. Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This approach is more computationally intensive but can capture specific solute-solvent interactions, like hydrogen bonding.

Impact on 4-Aminosalicylic acid oxime: For 4-Aminosalicylic acid oxime, a polar molecule with multiple hydrogen bonding sites, the choice of solvent would be critical. A study on a para-aminosalicylic acid complex demonstrated that binding energies change considerably when moving from the gas phase to a solvent, with polar solvents having a more pronounced effect. researchgate.net Using computational models, one could study how solvents like water, ethanol, or DMSO affect:

Conformational Equilibrium: A polar solvent might stabilize a more polar conformer that is less stable in the gas phase.

Spectroscopic Properties: Solvent polarity can cause shifts in NMR signals and UV-Vis absorption bands (solvatochromism).

Reaction Energetics: The energy of transition states and intermediates can be differentially stabilized by the solvent, thus altering reaction rates and pathways.

Investigating solvent effects is therefore crucial for obtaining theoretical predictions that are comparable to experimental results measured in solution.

Biological Interactions and Mechanistic Investigations of 4 Aminosalicylic Acid Oxime Derivatives Non Clinical Focus

Elucidation of Molecular Mechanisms in Antimycobacterial Action

The antimycobacterial action of 4-aminosalicylic acid (4-ASA) and its derivatives is primarily attributed to their role as a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. wikipedia.orgresearchgate.netnih.gov This essential pathway is responsible for producing tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and certain amino acids. elte.hu

The mechanism unfolds as 4-ASA, due to its structural similarity to para-aminobenzoic acid (PABA), is recognized and incorporated into the folate pathway by two key enzymes: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS). wikipedia.orgnih.govmedchemexpress.com This enzymatic conversion results in the formation of a hydroxyl dihydrofolate antimetabolite. wikipedia.orgnih.govnih.gov This fraudulent metabolite then acts as a competitive inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the pathway. wikipedia.orgresearchgate.net By binding to DHFR, the antimetabolite blocks the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and halting bacterial replication. wikipedia.orgpatsnap.com

Interestingly, studies have shown that 4-ASA is as efficiently recognized by DHPS as its natural substrate, PABA. researchgate.netnih.govnih.gov Resistance to 4-ASA can arise from mutations in the folC gene, which encodes for DHFS. wikipedia.orgnih.gov These mutations can prevent the formation of the inhibitory antimetabolite, thus rendering the drug ineffective. researchgate.netnih.govnih.gov Furthermore, some research has identified a bifunctional enzyme, RibD, as a potential functional analog of DHFR, and its overexpression has been linked to 4-ASA resistance in some clinical isolates. researchgate.netnih.gov

Derivatives of 4-aminosalicylic acid, including those with oxime linkages, have been designed to preserve this core antimycobacterial activity. elte.hu These modifications often aim to improve properties such as cellular uptake, particularly into macrophages where M. tuberculosis can reside. elte.huresearchgate.net

Table 1: Key Enzymes in the Folate Pathway Targeted by 4-Aminosalicylic Acid

| Enzyme | Abbreviation | Role in Folate Pathway | Interaction with 4-ASA |

| Dihydropteroate synthase | DHPS | Catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov | Incorporates 4-ASA as a substrate. wikipedia.orgnih.gov |

| Dihydrofolate synthase | DHFS | Converts dihydropteroate to dihydrofolate. nih.gov | Processes the 4-ASA-containing intermediate. wikipedia.orgnih.gov |

| Dihydrofolate reductase | DHFR | Reduces dihydrofolate to tetrahydrofolate. nih.gov | Inhibited by the hydroxyl dihydrofolate antimetabolite derived from 4-ASA. wikipedia.orgresearchgate.net |

Disruption of Essential Bacterial Metabolic Pathways

Beyond its well-established role in folate pathway inhibition, 4-aminosalicylic acid and its derivatives can disrupt other vital metabolic processes in bacteria, most notably iron metabolism. patsnap.com Iron is an essential micronutrient for bacteria, acting as a cofactor for numerous enzymes involved in critical cellular functions, including respiration and DNA replication. researchgate.net

The ability of pathogenic bacteria to acquire iron from the host environment is a key determinant of their virulence. researchgate.net Some bacteria achieve this by secreting high-affinity iron chelators called siderophores. researchgate.net Research indicates that 4-aminosalicylic acid can interfere with this process. nih.gov Specifically, in iron-deficient conditions, 4-ASA has been shown to strongly inhibit the formation of mycobactin (B74219), the primary siderophore of Mycobacterium species. nih.gov This inhibition of mycobactin synthesis effectively cripples the bacterium's ability to scavenge for iron, leading to a state of iron starvation.

The disruption of iron uptake is a significant secondary mechanism of action for 4-ASA. nih.gov By targeting this essential pathway, 4-ASA and its derivatives exert additional pressure on the bacterial cell, complementing the primary inhibition of folate synthesis. patsnap.com

Mechanistic Studies of in vitro Biological Activity

The biological activity of 4-aminosalicylic acid oxime derivatives is evaluated through a variety of in vitro assays that provide insights into their mechanisms of action at a molecular level. These studies are crucial for understanding how these compounds interact with their targets and for optimizing their therapeutic potential.

Enzyme inhibition kinetics are fundamental to characterizing the interaction between a drug and its target enzyme. For 4-aminosalicylic acid, which acts as a prodrug, the focus is on the enzymes of the folate pathway. wikipedia.org Assays measuring the activity of DHPS, DHFS, and DHFR in the presence of 4-ASA and its metabolites have been instrumental in elucidating its mechanism. nih.govmedchemexpress.com These studies have determined kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki), demonstrating that DHPS recognizes 4-ASA with an affinity similar to its natural substrate, PABA. nih.gov

Cell-free assays are another valuable tool for studying the direct effects of these compounds on biological processes without the complexities of a cellular environment. For instance, the antimycobacterial activity of 4-aminosalicylic acid derivatives is often assessed against the H37Rv strain of M. tuberculosis. elte.humedchemexpress.com The Minimum Inhibitory Concentration (MIC) is a key parameter determined from these assays, indicating the lowest concentration of a compound that prevents visible growth of the bacteria. medchemexpress.com

Furthermore, to enhance the delivery of these compounds to intracellular pathogens like M. tuberculosis, which resides within host macrophages, 4-aminosalicylic acid derivatives have been conjugated to carrier peptides, such as tuftsin (B1682037). elte.huacs.org The efficacy of these conjugates against intracellular bacteria is then evaluated in cell-based assays using infected macrophages. elte.huresearchgate.net These studies have shown that while the free drugs may be ineffective against intracellular bacteria, the peptide conjugates can be active, highlighting the importance of targeted delivery. elte.hu The stability of these conjugates, particularly the oxime bond, is also assessed under assay conditions to ensure the active compound is available. elte.hu

Free Radical Scavenging Mechanisms and in vitro Antioxidant Activity Evaluation

Derivatives of salicylic (B10762653) acid, including 4-aminosalicylic acid and its oxime derivatives, have been investigated for their potential as antioxidants. nih.govorientjchem.org The mechanism behind their free radical scavenging activity is often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups and amino groups, which can donate a hydrogen atom to neutralize free radicals. nih.govorientjchem.org

A widely used method to evaluate in vitro antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. orientjchem.orgmdpi.comnih.govscielo.br DPPH is a stable free radical that has a deep violet color in solution. mdpi.com When an antioxidant molecule donates a hydrogen atom to DPPH, it becomes reduced, and the color of the solution changes to pale yellow. scielo.br The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. orientjchem.orgmdpi.com

Studies on various salicylanilide (B1680751) and 4-aminophenol (B1666318) derivatives have demonstrated their capacity to scavenge DPPH radicals. nih.govresearchgate.net The antioxidant potential is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. researchgate.net Research on metal complexes of para-aminosalicylic acid has shown that complexation with certain metal ions can enhance its antioxidant activity, resulting in lower IC50 values compared to the parent compound and the standard antioxidant, ascorbic acid. orientjchem.orgresearchgate.net

The antioxidant activity of these compounds is not limited to DPPH scavenging. Other assays, such as those measuring the scavenging of hydroxyl radicals, superoxide (B77818) anions, and nitric oxide radicals, as well as ferric-reducing antioxidant potential (FRAP), are also employed to provide a comprehensive assessment of their antioxidant capabilities. nih.govnih.govnih.gov Theoretical studies using methods like Density Functional Theory (DFT) can also be used to correlate molecular parameters, such as bond dissociation energies, with the observed antioxidant action. nih.govnih.gov

Table 2: In Vitro Antioxidant Activity Evaluation Methods

| Assay | Principle | Measured Parameter |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. mdpi.com | Decrease in absorbance at a specific wavelength, often expressed as % inhibition or IC50 value. orientjchem.orgresearchgate.net |

| Ferric-Reducing Antioxidant Potential (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov | Formation of a colored ferrous complex, measured by an increase in absorbance. |

| Hydroxyl Radical Scavenging | Evaluates the ability of a compound to neutralize highly reactive hydroxyl radicals. nih.gov | Inhibition of a reaction that produces a colored or fluorescent product. |

| Superoxide Anion Scavenging | Assesses the ability of a compound to scavenge superoxide radicals. nih.gov | Inhibition of the reduction of a detector molecule by superoxide anions. |

Immunomodulatory Effects and Cellular Interactions at a Mechanistic Level

4-Aminosalicylic acid and its derivatives have been shown to exert immunomodulatory effects, particularly by interacting with macrophages, which are key cells of the innate immune system. patsnap.comresearchgate.net Macrophages play a dual role in tuberculosis infection: they are the primary host cells for Mycobacterium tuberculosis, but they are also crucial for controlling and eliminating the bacteria. elte.huresearchgate.net

One of the proposed immunomodulatory mechanisms of 4-aminosalicylic acid is its ability to enhance macrophage activity. patsnap.com By promoting the functions of these phagocytic cells, the compound can aid the host's immune response in containing and eradicating the infection. patsnap.com This effect is particularly relevant for intracellular pathogens like M. tuberculosis, which have evolved strategies to survive and replicate within macrophages. elte.hu

To improve the targeting of antimycobacterial agents to infected macrophages, 4-aminosalicylic acid derivatives have been conjugated with tuftsin peptides. elte.huresearchgate.net Tuftsin is a natural tetrapeptide that specifically binds to receptors on macrophages and other phagocytic cells, promoting their phagocytic activity. elte.hu These peptide-drug conjugates are designed to be internalized by macrophages, thereby increasing the intracellular concentration of the active drug where the bacteria reside. elte.huresearchgate.net Studies have demonstrated that these conjugates are effective against intracellular M. tuberculosis, whereas the free drug derivatives are not, underscoring the importance of this targeted delivery strategy. elte.huresearchgate.net

The cellular interactions of these conjugates have been investigated to understand their uptake and intracellular distribution. elte.hu These studies show that the peptide carriers are internalized by macrophages and are primarily localized in the cytosol in a concentration-dependent manner. elte.huresearchgate.net This cytosolic delivery is crucial for the drug to reach its molecular targets within the bacterium. Furthermore, some aminosalicylic acid derivatives have been observed to modulate inflammatory responses, for instance, by inhibiting the NLRP3 inflammasome, which is involved in pyroptosis, a form of inflammatory cell death. caymanchem.com

Structure-Activity Relationships Correlating Chemical Structure with Observed Biological Mechanisms

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective drug candidates. For 4-aminosalicylic acid oxime derivatives, SAR studies have focused on optimizing their antimycobacterial and antioxidant properties.

The lipophilicity of the derivatives is another critical factor influencing their activity. elte.hu The ability of a compound to penetrate the mycobacterial cell wall and the host macrophage membrane is often related to its lipophilic character. elte.hu Interestingly, for some 4-aminosalicylic acid derivative-peptide conjugates, a more hydrophilic character was associated with a higher inhibitory effect against the bacteria. elte.hu

Regarding antioxidant activity, SAR studies have revealed key structural features that contribute to free radical scavenging. The presence and position of hydroxyl and amino groups on the aromatic ring are paramount. nih.gov Theoretical and experimental studies on 4-aminophenol and salicylate (B1505791) derivatives have shown a strong correlation between molecular parameters related to electron distribution (like ionization potential and the energy of the highest occupied molecular orbital) and their antioxidant action. nih.gov For coumarin (B35378) derivatives, which share some structural similarities, modifications that influence the bond dissociation enthalpy of the phenolic hydroxyl group have been shown to modulate their antioxidant capacity. nih.gov The introduction of different substituents on the aromatic ring can fine-tune the electronic properties and, consequently, the antioxidant potency. mdpi.com

Advanced Analytical Applications of 4 Aminosalicylic Acid Derivatives

Chromatographic Methodologies for Analysis and Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of 4-aminosalicylic acid and its related compounds. researchgate.net The separation of 4-ASA from its isomers, such as 3-aminosalicylic acid and 5-aminosalicylic acid (mesalazine), is a common analytical challenge due to their structural similarity. helixchrom.comhelixchrom.com Advanced chromatographic modes have been developed to achieve high resolution and robust separation.

Reversed-Phase Chromatography (RP-HPLC): Standard reversed-phase columns, like C18, are widely used. However, 4-ASA is a polar compound, which can lead to limited retention. sielc.com To overcome this, methods often employ specific mobile phase compositions and gradient elution. nih.gov For instance, a reversed-phase C18 column with a gradient mobile phase of potassium phosphate (B84403) buffer and methanol (B129727), coupled with fluorescence detection, has been successfully used to quantify 4-ASA and its primary metabolite, N-acetyl-para-aminosalicylic acid (AcPAS), in various biological matrices. nih.gov

Ion-Pair Chromatography: This technique enhances the retention of ionic or zwitterionic compounds like 4-ASA on reversed-phase columns. It involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, to the mobile phase. researchgate.net This reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention time, thereby improving separation from impurities like m-aminophenol. researchgate.net

Mixed-Mode Chromatography: This advanced approach utilizes stationary phases with both hydrophobic and ion-exchange properties. Columns like Coresep 100 and Amaze RP SA can separate isomers of aminosalicylic acid by exploiting subtle differences in their hydrophobicity and ionic character. helixchrom.comhelixchrom.com Retention is controlled by adjusting the mobile phase's organic solvent content (e.g., acetonitrile), buffer concentration, and pH, which affects the ionization state of the analytes. helixchrom.comsielc.com This allows for robust and reproducible separation of 3-ASA, 4-ASA, and 5-ASA. helixchrom.comhelixchrom.com

| Chromatographic Mode | Column Type | Key Mobile Phase Components | Analyte(s) Separated | Reference |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Econosphere C18 | Potassium phosphate buffer (pH 3.5), Methanol | 4-ASA, N-acetyl-para-aminosalicylic acid (AcPAS), 5-ASA | nih.gov |

| Ion-Pair | Chromolith SpeedROD RP-18e | Phosphate buffer, Tetrabutylammonium hydrogen sulphate, Methanol | 4-ASA, m-aminophenol (MAP) | researchgate.net |

| Mixed-Mode | Coresep 100 | Acetonitrile, Water, Formic Acid | 3-Aminosalicylic acid, 4-Aminosalicylic acid, 5-Aminosalicylic acid | helixchrom.com |

Spectrophotometric Assays and Derivatization Techniques

Spectrophotometry offers a simple and cost-effective method for quantifying 4-ASA. However, direct measurement can lack sensitivity and be prone to interference. Derivatization is a key strategy to enhance detection by shifting the maximum absorbance to the visible region and increasing the molar absorptivity. bioline.org.brtjpr.org

One common approach involves the reaction of the primary amino group of 4-ASA with aldehyde-containing reagents. For example, reacting 4-ASA with p-dimethylaminobenzaldehyde (DAB) or p-dimethylaminocinnamaldehyde (DAC) in an acidic buffer forms intensely colored azomethine derivatives. bioline.org.brtjpr.org These derivatives exhibit a significant bathochromic shift (a shift to a longer wavelength) compared to the parent 4-ASA, allowing for more sensitive and selective measurement in the visible spectrum. bioline.org.br Another method uses oxidative coupling with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like sodium periodate (B1199274) (NaIO4) to produce a stable, water-soluble red dye. researchgate.net

| Method | Reagent | Max. Absorbance (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Direct (Pure PAS) | None | 264 nm | 7.65 × 10³ | 2.0 - 10.0 | bioline.org.brtjpr.org |

| Derivatization (PAS-DAB) | p-dimethylaminobenzaldehyde | 460 nm | 2.4 × 10⁴ | 0.4 - 2.0 | bioline.org.brtjpr.org |

| Derivatization (PAS-DAC) | p-dimethylaminocinnamaldehyde | 555 nm | 3.8 × 10⁴ | 0.4 - 2.0 | bioline.org.brtjpr.org |

| Derivatization (Oxidative Coupling) | 4-Aminoantipyrine / NaIO₄ | 516 nm | 1.75 × 10⁴ | 0.4 - 20.0 | researchgate.net |

Flow-Injection Analysis (FIA)

Flow-injection analysis (FIA) is an automated method that provides rapid determination of analytes with high sample throughput. FIA systems have been developed for the analysis of salicylic (B10762653) acid and its derivatives. scispace.commdpi.com These systems can be coupled with various detectors, including spectrophotometric and electrochemical detectors. bioline.org.brnih.gov For instance, an FIA method with amperometric detection was developed for the sequential determination of salicylic acid and acetylsalicylic acid. nih.gov Such a system, capable of performing around 15 determinations per hour, could be adapted for the rapid quantification of 4-ASA or its derivatives in quality control processes. nih.gov The selective determination of 4-aminobenzoic acid and 4-aminosalicylic acid derivatives in mixtures has also been achieved using FIA, demonstrating the technique's utility for analyzing related compounds. bioline.org.br

Development of Chemical Sensors and Probes Utilizing 4-Aminosalicylic Acid Oxime Structures

The development of chemical sensors and probes offers a powerful route to real-time, selective, and sensitive detection of various analytes. While sensors specifically for 4-aminosalicylic acid oxime are not widely reported, the oxime functional group (R¹R²C=NOH) is a versatile component in sensor design. rsc.org Oxime derivatives are excellent ligands for metal ions and can act as highly effective nucleophiles, making them suitable for detecting a range of chemical species. rsc.org

A 4-aminosalicylic acid oxime molecule would possess multiple coordination sites—the oxime group, the phenolic hydroxyl group, and the carboxylic acid group—making it a promising candidate for a chelating sensor. Such a structure could be integrated into various sensor platforms:

Colorimetric and Fluorescent Probes: The oxime can be linked to a chromophore or fluorophore. rsc.orgresearchgate.net Upon binding to a target analyte (e.g., a metal ion), a change in the electronic properties of the system can induce a visible color change or a turn-on/turn-off fluorescence response. researchgate.netrsc.org The synthesis of novel oximes for the construction of ion-selective sensors is a well-established field; for example, an oxime-based PVC membrane sensor was developed for the highly selective detection of Co(II) ions. jst.go.jp

Electrochemical Sensors: The oxime derivative can be immobilized on an electrode surface. The binding of an analyte can alter the electrochemical properties (e.g., potential or current), which can be measured using techniques like voltammetry. mdpi.com

The synthesis of 4-aminosalicylic acid derivatives conjugated via an oxime bond has been demonstrated, confirming the chemical feasibility of creating such structures for various applications. elte.hu

Applications in Environmental Monitoring and Chemical Sensing

The potential of sensors based on 4-aminosalicylic acid oxime structures extends directly to environmental monitoring. The detection of heavy and transition metal ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺, Cd²⁺) is a significant challenge in environmental science due to their toxicity. mdpi.com

The chelating properties inherent in a 4-aminosalicylic acid oxime structure would make it a strong candidate for developing selective optical or electrochemical sensors for these metal ions. rsc.orgjst.go.jp Organic chemosensors are appealing because they enable selective, sensitive, and real-time analysis of pollutants in environmental samples like water. mdpi.com Oxime-based receptors can be designed to have pre-organized binding sites that selectively coordinate with specific metal ions, leading to a detectable signal. rsc.org For example, numerous oxime derivatives have been successfully used as primary building blocks in the synthesis of sensors for transition metal ions. rsc.org The development of a sensor based on a 4-ASA oxime could provide a new tool for monitoring industrial wastewater or natural water bodies for specific metal contaminants. jst.go.jp

Future Directions and Emerging Research Avenues for 4 Aminosalicylic Acid Oxime Chemistry

Development of Novel and Sustainable Synthetic Strategies for Complex 4-Aminosalicylic Acid Oxime Architectures

Future synthetic research will likely move beyond traditional methods to embrace more efficient, sustainable, and complex molecular designs. The focus will be on creating derivatives of 4-Aminosalicylic acid oxime with high precision and minimal environmental impact.

Key emerging strategies include:

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis for reactions like oximation and the functionalization of aromatic rings. numberanalytics.comacs.org Flow reactors enable precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. researchgate.netnih.gov The synthesis of oximes and their subsequent transformation into more complex heterocyclic systems, such as isoxazolines, has been successfully demonstrated in flow systems, a technique directly applicable to creating a library of 4-Aminosalicylic acid oxime derivatives. acs.orgresearchgate.netacs.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to functionalize the 4-Aminosalicylic acid oxime core. Transaminases, for example, can be used for the synthesis of chiral amino compounds, suggesting their potential utility in modifying the amino group of the salicylate (B1505791) ring. rsc.orgacs.org Similarly, other enzymes could facilitate reactions on the aromatic ring or the oxime moiety under mild, aqueous conditions, which is a cornerstone of green chemistry. scispace.comacs.orgcore.ac.uk Aromatic amines, often challenging substrates for chemical catalysis due to their low nucleophilicity, can be effectively functionalized using specialized enzymes like EDDS lyase. acs.orgcore.ac.uk

Green Chemistry Approaches: The principles of green chemistry will be central to future syntheses. This includes using safer solvents, reducing the number of synthetic steps, and employing catalysts that are recyclable and non-toxic. istanbul.edu.trabcr-mefmo.orgabcr-mefmo.org For instance, the synthesis of salicylates has been optimized using greener methods, such as replacing harsh acids like sulfuric acid with phosphoric acid or developing solvent-free reaction conditions. abcr-mefmo.orgresearchgate.netmdpi.com These principles can be applied to the entire synthetic pathway of 4-Aminosalicylic acid oxime and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Oxime and Salicylate Synthesis

| Methodology | Traditional Batch Synthesis | Flow Chemistry | Biocatalysis |

| Principle | Reactants mixed in a single vessel. | Continuous stream of reactants passed through a reactor. acs.org | Enzymes used as catalysts in a reaction medium. rsc.org |

| Advantages | Well-established, simple setup for small scale. | High throughput, precise control, enhanced safety, easy scale-up. researchgate.net | High selectivity (chemo-, regio-, stereo-), mild conditions, sustainable. acs.org |

| Challenges | Poor heat/mass transfer, scalability issues, potential safety hazards. | Higher initial setup cost, potential for clogging. | Limited enzyme stability, substrate scope can be narrow. acs.orgcore.ac.uk |

| Relevance | Baseline for comparison. | Ideal for producing libraries of derivatives and process intensification. numberanalytics.comresearchgate.net | Excellent for creating chiral analogues and reducing environmental impact. scispace.com |

Exploration of New Biological Targets and Mechanistic Pathways for Designed Analogues (non-clinical context)

In a non-clinical research setting, analogues of 4-Aminosalicylic acid oxime can be designed to probe fundamental biological processes. The core salicylate structure is known to interact with various proteins, and the addition of the oxime group provides a new vector for molecular interactions that can be systematically explored. nih.govacs.org

Future research could focus on:

Probing Enzyme Active Sites: The parent compound, 4-Aminosalicylic acid, is known to target folate biosynthesis. elte.hu By creating a library of 4-Aminosalicylic acid oxime analogues with varied substituents, researchers can investigate structure-activity relationships against this and other enzymatic targets. The oxime moiety can act as a key interaction point, potentially altering binding affinity or mechanism of action against targets like cyclooxygenases (COX), which are known to be inhibited by salicylate derivatives. fip.orgfip.orgspandidos-publications.com

Modulating Protein-Protein Interactions: The oxime functional group can be used as a versatile handle to attach larger chemical moieties or peptide sequences. elte.hucsic.es This allows for the design of molecules that could potentially interfere with or stabilize protein-protein interactions, a key area of chemical biology research.

Functional Analogue Screening: Synthetic analogues of salicylic (B10762653) acid have been developed to activate plant defense responses, acting as tools to study systemic acquired resistance. mdpi.comresearchgate.net Similarly, derivatives of 4-Aminosalicylic acid oxime could be screened for their ability to modulate signaling pathways in various biological systems, providing new chemical tools to understand cellular communication and response mechanisms.

Integration of 4-Aminosalicylic Acid Oxime into Advanced Material Systems and Nanotechnology

The structural features of 4-Aminosalicylic acid oxime make it an attractive candidate for applications in materials science and nanotechnology. The oxime group is an excellent ligand for metal ions, and the aromatic salicylate core can be incorporated into polymeric structures. acs.orgrsc.orgbohrium.com

Emerging avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The oxime group, with its nitrogen and oxygen donor atoms, can coordinate with various metal ions. acs.orgrsc.org This makes 4-Aminosalicylic acid oxime a promising building block for creating novel MOFs. These materials could be designed for applications such as gas storage, catalysis, or as sensory materials for detecting specific metal ions.

Functional Polymers and Sensors: Salicylic acid and its derivatives have been electropolymerized to create films for use in chemical sensors. mdpi.com A polymer incorporating 4-Aminosalicylic acid oxime could be designed as a highly selective sensor. For instance, a poly(4-Aminosalicylic acid oxime) film on an electrode could be used to detect trace amounts of specific analytes through electrochemical changes. tandfonline.comopenreadings.eumdpi.com Furthermore, the fluorescence properties of the salicylate core could be harnessed, as its emission is known to be sensitive to the local environment, making it suitable for humidity or water sensors. acs.org

Nanoparticle Surface Functionalization: The compound could be used to modify the surface of nanoparticles. The oxime group can act as a conjugation point to attach other molecules, while the aminosalicylate portion can impart specific surface properties, such as charge or hydrophilicity. rsc.org This could be useful in creating stable nanoparticle dispersions or in developing nanomaterials for catalysis. forth.gr The combination of oximes with conducting polymers has also shown potential for creating high-performance supercapacitors. researchgate.net

Advanced Computational Design and Predictive Modeling for Targeted Properties and Functions

Computational chemistry provides powerful tools to accelerate the discovery and optimization of molecules like 4-Aminosalicylic acid oxime, reducing the need for extensive trial-and-error synthesis.

Future research will heavily leverage:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can establish mathematical relationships between the chemical structure of 4-Aminosalicylic acid oxime analogues and their properties. fip.orgresearchgate.netresearchgate.net These models can predict biological activity, material properties (e.g., binding affinity for a metal), or physicochemical characteristics before a molecule is synthesized. nih.govufv.br For example, a QSAR model could identify which structural modifications would most likely enhance the interaction with a specific enzyme target. fip.org

Machine Learning and AI-Driven Design: Advanced machine learning algorithms can analyze large datasets of chemical structures and their properties to identify complex patterns. acs.org These models can then be used to design novel 4-Aminosalicylic acid oxime derivatives with a high probability of possessing desired characteristics. This approach has been successfully used to design new oxime ester photoinitiators with high photosensitivity. acs.org Deep learning models can also be deployed for virtual screening of large compound databases to identify promising candidates for a specific function. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic, atomic-level view of how 4-Aminosalicylic acid oxime and its derivatives interact with their environment. This could be used to understand the binding mode of an analogue in an enzyme's active site, the conformational changes of a polymer incorporating the molecule, or its interaction with a solvent or surface.

Table 2: Application of Computational Tools in 4-Aminosalicylic Acid Oxime Research

| Computational Tool | Primary Function | Potential Application for 4-Aminosalicylic Acid Oxime |

| QSAR/QSPR | Predict activity/property from structure. researchgate.net | Predict the biological activity or material properties of new analogues. fip.orgnih.gov |

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. researchgate.net | Elucidate how derivatives bind to target proteins. ufv.br |

| Machine Learning | Identify patterns in large datasets to design new molecules. acs.org | Design novel derivatives with optimized properties (e.g., for materials or biological probes). nih.gov |

| Molecular Dynamics | Simulate the time-dependent behavior of molecular systems. | Analyze the stability of ligand-protein complexes or the structural dynamics of derived polymers. |

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Chemical Biology

The multifaceted nature of 4-Aminosalicylic acid oxime makes it an ideal subject for interdisciplinary research that transcends traditional scientific boundaries. The most significant breakthroughs are expected to arise from collaborations that leverage expertise from multiple fields.

Potential collaborative projects include:

Chemistry and Materials Science: Synthetic chemists could design and create novel 4-Aminosalicylic acid oxime derivatives, which materials scientists could then integrate into new polymers, composites, or nanostructures. acs.orgresearchgate.net A joint project might focus on developing a new class of self-healing materials where the oxime bond provides a reversible cross-linking point. numberanalytics.com

Chemistry and Chemical Biology: Chemical biologists could identify a novel biological pathway of interest, and synthetic chemists could then design and synthesize specific 4-Aminosalicylic acid oxime analogues to probe or modulate that pathway. acs.orgnih.govelte.hu This synergy could lead to the development of new molecular tools for fundamental biological research.

Materials Science and Chemical Biology: A collaboration could focus on creating "smart" materials that respond to biological stimuli. For example, a hydrogel incorporating 4-Aminosalicylic acid oxime could be designed to release a payload in the presence of a specific enzyme or change its physical properties in response to a change in pH, guided by principles of biological interaction. mdpi.comacs.org

By pursuing these integrated research avenues, the scientific community can unlock the full potential of 4-Aminosalicylic acid oxime, transforming it from a single molecule into a versatile platform for innovation across science and technology.

Q & A

Q. What are the optimal methods for synthesizing 4-aminosalicylic acid oxine with high purity?

To ensure high-purity synthesis, reflux reactions in ethanol or similar solvents are commonly employed. For example, derivatives of 4-aminosalicylic acid are synthesized by refluxing with acetyl acetone in ethanol for 6 hours, followed by cooling and washing with cold ethanol to precipitate the product . Characterization via NMR, HPLC, and mass spectrometry is critical to confirm purity and structural integrity . For novel compounds, provide full spectral data and elemental analysis to validate identity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess degradation under temperature, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring can identify decomposition products. Note that 4-aminosalicylic acid derivatives may degrade into hazardous byproducts (e.g., CO or CO₂ under combustion), necessitating inert storage conditions . Always reference Material Safety Data Sheets (MSDS) for storage guidelines .

Q. What analytical techniques are recommended for confirming the identity of this compound?

Use a combination of:

- Spectroscopic methods : NMR (¹H/¹³C) for structural elucidation.

- Chromatography : HPLC or UPLC with UV detection to assess purity (>95% recommended).

- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic forms, as seen in solvates and salts of related compounds .

For novel compounds, X-ray crystallography is essential to confirm crystal structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Conflicting data may arise from differences in assay conditions or impurities. To address this:

- Standardize assays : Use cell lines with validated sensitivity (e.g., Mycobacterium tuberculosis for antibacterial studies) .

- Control for degradation : Monitor compound stability during experiments via LC-MS .

- Compare with literature : Cross-reference findings with studies using similar derivatives, such as anti-HIV activity in combination therapies .

Q. What methodological strategies improve the solubility and bioavailability of this compound in preclinical studies?

- Salt formation : Co-crystallization with dioxane or piperazine enhances solubility, as demonstrated with 4-aminosalicylic acid salts .

- Phase-solubility analysis : Use techniques like those applied to salicylic acid derivatives to identify optimal co-solvents (e.g., ethanol-PEG mixtures) .

- Nanoformulation : Lipid-based carriers or polymeric nanoparticles can improve oral bioavailability, as seen in drug-conjugate studies .

Q. What are the mechanistic implications of this compound’s interaction with NF-κB pathways?

Design experiments to:

- Quantify inhibition : Use luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .

- Compare with analogs : Benchmark against sodium salicylate, a known NF-κB inhibitor, to evaluate potency .

- Assay downstream effects : Measure cytokine levels (e.g., TNF-α) via ELISA to confirm pathway modulation .

Q. How can researchers optimize combinatorial therapies using this compound?

- Synergy screening : Perform checkerboard assays with antiretroviral drugs (e.g., zidovudine) to calculate fractional inhibitory concentration (FIC) indices .

- Pharmacokinetic modeling : Use in vitro hepatic microsome assays to predict drug-drug interactions, as 4-aminosalicylic acid is metabolized hepatically .

Methodological Best Practices

Q. Experimental Design for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.